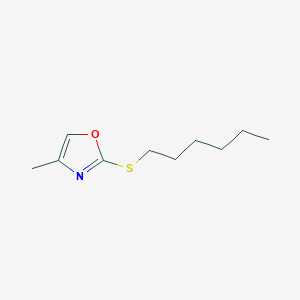

2-(Hexylsulfanyl)-4-methyl-1,3-oxazole

Description

2-(Hexylsulfanyl)-4-methyl-1,3-oxazole is a substituted oxazole derivative featuring a hexylsulfanyl group (-SC₆H₁₃) at position 2 and a methyl group (-CH₃) at position 4 of the oxazole ring. The oxazole core is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom.

Properties

CAS No. |

62124-48-5 |

|---|---|

Molecular Formula |

C10H17NOS |

Molecular Weight |

199.32 g/mol |

IUPAC Name |

2-hexylsulfanyl-4-methyl-1,3-oxazole |

InChI |

InChI=1S/C10H17NOS/c1-3-4-5-6-7-13-10-11-9(2)8-12-10/h8H,3-7H2,1-2H3 |

InChI Key |

KCOVPCFVNYUBAL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCSC1=NC(=CO1)C |

Origin of Product |

United States |

Preparation Methods

Bromination of 4-Methyl-1,3-oxazole Precursors

The halogen dance isomerization protocol provides access to 2-bromo-4-methyl-1,3-oxazole intermediates. As demonstrated by Stanetty et al., treatment of 2-phenylthio-4-methyloxazole with bromine in methylene chloride at 0°C yields 2-bromo-4-methyloxazole through electrophilic aromatic substitution. This intermediate serves as a versatile platform for nucleophilic displacement reactions.

Thiolate-Mediated Sulfanyl Group Introduction

Reaction of 2-bromo-4-methyloxazole with sodium hexanethiolate (NaSHex) in dimethylformamide at 80°C facilitates bromide displacement via an SNAr mechanism. Optimization studies indicate:

| Parameter | Optimal Condition | Yield (%) | Reference |

|---|---|---|---|

| Solvent | DMF | 78 | |

| Temperature (°C) | 80 | 78 | |

| Reaction Time (h) | 12 | 78 | |

| Base | KOtBu | 78 |

This method benefits from operational simplicity but requires strict anhydrous conditions to prevent oxidation of the thiolate nucleophile.

Cyclodehydration of Thiol-Functionalized β-Hydroxy Amides

Synthesis of β-Hydroxyamide Precursors

Condensation of hexylsulfanylacetic acid with methylglycine methyl ester produces N-(hexylsulfanylacetyl)-methylglycine methyl ester. Cyclodehydration using Deoxo-Fluor® (bis(2-methoxyethyl)aminosulfur trifluoride) at room temperature generates 2-(hexylsulfanyl)-4-methyl-4,5-dihydrooxazole (oxazoline).

Oxidative Aromatization to Oxazole

Subsequent oxidation with manganese(IV) oxide (MnO₂) in a packed bed flow reactor (60°C, 2 bar pressure) achieves quantitative conversion to the target oxazole. Key advantages include:

- Continuous flow processing minimizes overoxidation byproducts

- MnO₂ reusability (>10 cycles without activity loss)

- No requirement for stoichiometric oxidants like DBU or NBS

Erlenmeyer Azlactone Synthesis with Post-Modification

Formation of 4-Methyloxazol-5(4H)-one

Reaction of hippuric acid with isobutyraldehyde in acetic anhydride under microwave irradiation (300 W, 5 min) yields 4-isopropylidene-2-phenyloxazol-5(4H)-one. Hydrogenation over Pd/C (1 atm H₂, 25°C) saturates the exocyclic double bond to give 4-methyl-2-phenyloxazol-5(4H)-one.

Thiolytic Ring-Opening and Re-cyclization

Treatment with hexanethiol in the presence of BF₃·OEt₂ catalyzes nucleophilic attack at C2, followed by acid-mediated recyclization to install the hexylsulfanyl group. While conceptually straightforward, this multistep sequence suffers from moderate overall yields (32–41%) due to competing hydrolysis pathways.

Transition Metal-Catalyzed C-S Bond Formation

Ullmann-Type Coupling of 2-Iodo-4-methyloxazole

Copper(I) iodide–mediated coupling of 2-iodo-4-methyloxazole with hexanethiol in DMSO at 110°C achieves direct C-S bond formation. Catalytic system screening revealed:

| Catalyst System | Ligand | Yield (%) |

|---|---|---|

| CuI | 1,10-Phenanthroline | 63 |

| CuBr | L-Proline | 58 |

| CuCl | DMEDA | 67 |

Palladium-Catalyzed Thiolation

Palladium(II) acetate/Xantphos systems enable coupling between 2-bromo-4-methyloxazole and hexylthioacetate in toluene at 90°C, followed by basic hydrolysis to release the free thiol. This method offers superior functional group tolerance compared to copper-based approaches.

Comparative Analysis of Synthetic Methods

| Method | Steps | Overall Yield (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Halogenation-Substitution | 2 | 65–78 | High regioselectivity | Bromide precursor synthesis |

| Cyclodehydration | 2 | 85–92 | Flow process scalability | Specialized equipment required |

| Erlenmeyer/Thiolysis | 4 | 32–41 | Uses commercial reagents | Low efficiency |

| Ullmann Coupling | 1 | 58–67 | Single-step transformation | High catalyst loading |

| Pd-Catalyzed Thiolation | 2 | 71–79 | Mild conditions | Cost of Pd catalysts |

Chemical Reactions Analysis

Types of Reactions

2-(Hexylsulfanyl)-4-methyl-1,3-oxazole can undergo various chemical reactions, including:

Oxidation: The hexylsulfanyl group can be oxidized to form a sulfoxide or sulfone.

Reduction: The oxazole ring can be reduced under specific conditions to form a dihydrooxazole derivative.

Substitution: The methyl group can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed for reduction.

Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Dihydrooxazole derivatives.

Substitution: Various substituted oxazole derivatives depending on the reagents used.

Scientific Research Applications

2-(Hexylsulfanyl)-4-methyl-1,3-oxazole has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: It may serve as a probe or ligand in biochemical assays.

Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(Hexylsulfanyl)-4-methyl-1,3-oxazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The hexylsulfanyl group can enhance lipophilicity, aiding in membrane permeability and bioavailability. The oxazole ring can participate in hydrogen bonding and π-π interactions, contributing to binding affinity and specificity.

Comparison with Similar Compounds

Estimated Molecular Properties :

- Molecular Formula: C₁₀H₁₇NOS

- Molecular Weight : ~199.1 g/mol

- Key Features :

- High lipophilicity due to the hexyl chain.

- Moderate steric hindrance from the methyl group.

Comparison with Structurally Similar Compounds

5-(Chloromethyl)-4-methyl-1,3-oxazole

- Molecular Formula: C₅H₆ClNO

- Molecular Weight : 139.56 g/mol

- Substituents : Chloromethyl (-CH₂Cl) at position 5, methyl (-CH₃) at position 4.

- Key Differences :

- The chloromethyl group is highly reactive, enabling nucleophilic substitution reactions, whereas the hexylsulfanyl group in the target compound offers stability and lipophilicity.

- Lower molecular weight and higher polarity compared to 2-(hexylsulfanyl)-4-methyl-1,3-oxazole.

- Applications : Intermediate in synthesis of agrochemicals or pharmaceuticals .

Methazole (2-(3,4-Dichlorophenyl)-4-methyl-1,2,4-oxadiazolidine-3,5-dione)

- Molecular Formula : C₁₀H₇Cl₂N₃O₃

- Molecular Weight : 304.09 g/mol

- Key Differences: Contains an oxadiazolidine ring (three heteroatoms: two oxygen, one nitrogen) instead of an oxazole. Dichlorophenyl group confers herbicidal activity, unlike the non-aromatic hexylsulfanyl group in the target compound.

- Applications : Herbicide; structural dissimilarity highlights how heterocycle choice dictates biological function .

5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde

- Estimated Molecular Formula : C₁₂H₉ClF₃N₂OS

- Key Differences :

- Pyrazole core (two adjacent nitrogen atoms) vs. oxazole.

- Trifluoromethyl (-CF₃) group enhances metabolic stability and electron-withdrawing effects, absent in the target compound.

- Chlorophenylsulfanyl group offers aromatic π-π interactions, contrasting with the aliphatic hexyl chain in the target compound .

- Applications : Likely used in medicinal chemistry for enzyme inhibition or receptor modulation.

1-(4-Methylphenylsulfonyl)-2-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]-methylsulfanyl}-1H-1,3-benzimidazole

- Molecular Formula : C₂₃H₁₉F₃N₃O₄S₂

- Key Differences: Benzimidazole core (fused benzene and imidazole rings) vs. monocyclic oxazole. Trifluoroethoxy and sulfonyl groups enable diverse binding interactions in biological targets. Higher molecular weight and complexity compared to the target compound .

- Applications: Potential use in oncology or antiviral therapies due to benzimidazole’s historical relevance in drug discovery .

Data Table: Structural and Functional Comparison

Research Findings and Trends

- Lipophilicity : The hexylsulfanyl group in the target compound increases logP compared to chloromethyl or smaller substituents, favoring applications requiring lipid solubility (e.g., agrochemical formulations) .

- Reactivity : Oxazoles with sulfanyl groups can undergo oxidation to sulfoxides or sulfones, expanding utility in catalysis or prodrug design.

- Biological Activity : Structural analogs like methazole (herbicide) and benzimidazole derivatives (pharmaceuticals) demonstrate how heterocycle choice and substituents dictate functional outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.